molecular formula C19H22N2O3S B7698611 N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide

Cat. No.: B7698611
M. Wt: 358.5 g/mol
InChI Key: LOHPCQZXXSTHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is a complex organic compound that features a glycinamide backbone with phenylethyl and phenylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide typically involves multi-step organic reactions. One common approach is to start with glycine derivatives and introduce the phenylethyl and phenylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the glycinamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group may yield phenylacetic acid, while reduction of the phenylsulfonyl group may produce phenylthiol.

Scientific Research Applications

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N2-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. The phenylethyl and phenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The glycinamide backbone can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.

    N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide: Lacks the phenylethyl group, potentially altering its chemical properties and applications.

Uniqueness

N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-14-20-19(22)16-21(15-13-17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h2-12H,1,13-16H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHPCQZXXSTHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.